molecular formula C9H9N3O3 B11793999 Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11793999
M. Wt: 207.19 g/mol
InChI Key: HHIQJRIYPJYODI-UHFFFAOYSA-N
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Description

Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that features a furan ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and triazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of furan-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Both the furan and triazole rings can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or alkylated furan and triazole derivatives.

Scientific Research Applications

Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules through π-π stacking interactions, while the triazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate.

    1,2,4-Triazole: The core structure of the triazole ring in the compound.

    Methyl furan-2-carboxylate: A related compound with a furan ring and a carboxylate group.

Uniqueness

This compound is unique due to the combination of furan and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₉H₈N₄O₂
  • Molecular Weight : 192.18 g/mol
  • IUPAC Name : this compound

The compound features a furan ring and a triazole moiety, which are known for their pharmacological significance.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study showed that compounds containing the triazole ring displayed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The activity is often attributed to the ability of the triazole ring to interfere with the synthesis of essential biomolecules in microorganisms .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF730Cell cycle arrest
A54935Caspase activation

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission and their inhibition is a therapeutic target in neurodegenerative diseases like Alzheimer's. Research indicates that this compound exhibits competitive inhibition against these enzymes .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
Acetylcholinesterase (AChE)12Competitive
Butyrylcholinesterase (BuChE)15Competitive

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives including this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In a recent experiment involving human breast cancer cells (MCF7), treatment with this compound resulted in a marked decrease in cell viability. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming apoptosis induction .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 2-[3-(furan-2-yl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C9H9N3O3/c1-14-8(13)5-12-6-10-9(11-12)7-3-2-4-15-7/h2-4,6H,5H2,1H3

InChI Key

HHIQJRIYPJYODI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=CC=CO2

Origin of Product

United States

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